2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14623300
InChI: InChI=1S/C22H22N4O2S2/c1-3-18(30-22-24-16-9-5-6-10-17(16)26(22)13(2)27)20(28)25-21-15(12-23)14-8-4-7-11-19(14)29-21/h5-6,9-10,18H,3-4,7-8,11H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C22H22N4O2S2
Molecular Weight: 438.6 g/mol

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

CAS No.:

Cat. No.: VC14623300

Molecular Formula: C22H22N4O2S2

Molecular Weight: 438.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide -

Specification

Molecular Formula C22H22N4O2S2
Molecular Weight 438.6 g/mol
IUPAC Name 2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Standard InChI InChI=1S/C22H22N4O2S2/c1-3-18(30-22-24-16-9-5-6-10-17(16)26(22)13(2)27)20(28)25-21-15(12-23)14-8-4-7-11-19(14)29-21/h5-6,9-10,18H,3-4,7-8,11H2,1-2H3,(H,25,28)
Standard InChI Key NXLFEMSJJVDVJP-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=CC=CC=C4N3C(=O)C

Introduction

Structural and Molecular Characteristics

Chemical Composition and Nomenclature

The compound’s molecular formula is C22H22N4O2S2, with a molecular weight of 438.6 g/mol. Its IUPAC name, 2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide, reflects its hybrid structure:

  • A benzimidazole ring substituted with an acetyl group at the 1-position.

  • A tetrahydrobenzothiophene scaffold bearing a cyano group at the 3-position.

  • A butanamide linker connecting the two heterocycles via a sulfanyl bridge.

The canonical SMILES string (CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=CC=CC=C4N3C(=O)C) and InChIKey (NXLFEMSJJVDVJP-UHFFFAOYSA-N) provide precise stereochemical details.

Structural Implications for Reactivity

The acetyl group on the benzimidazole ring enhances electron-withdrawing effects, potentially stabilizing the molecule during metabolic processes . The cyano group on the tetrahydrobenzothiophene moiety may facilitate hydrogen bonding with biological targets, while the sulfanyl bridge offers flexibility for structural modifications.

Synthetic Pathways

General Strategies for Benzimidazole-Benzothiophene Hybrids

Synthesis of such hybrids typically involves multi-step reactions:

  • Benzimidazole Formation: Condensation of ortho-phenylenediamine with carboxylic acid derivatives under acidic conditions .

  • Tetrahydrobenzothiophene Synthesis: Cyclization of thiophene precursors with reducing agents to saturate the ring.

  • Coupling Reactions: Amide bond formation between the benzimidazole and benzothiophene units using carbodiimide crosslinkers .

A hypothetical synthesis route for the target compound might involve:

  • Acetylation of 2-mercaptobenzimidazole.

  • Nitrile introduction to tetrahydrobenzothiophene via nucleophilic substitution.

  • Thiol-ene coupling to connect the subunits .

Hypothetical Data and Comparative Analysis

Physicochemical Properties

PropertyValue
Molecular Weight438.6 g/mol
LogP (Predicted)3.2 ± 0.5
Aqueous Solubility0.12 mg/mL (25°C)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Table 1: Predicted physicochemical properties based on structural analogs .

In Silico ADMET Profiling

  • Absorption: High gastrointestinal permeability due to moderate LogP.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the acetyl group.

  • Toxicity: Low acute toxicity (LD50 > 500 mg/kg in rodents) .

Challenges and Future Directions

Current limitations include the lack of in vivo data and scalable synthesis methods. Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfanyl linker and cyano group.

  • Target Identification: Proteomic screening to identify binding partners.

  • Formulation Development: Enhancing bioavailability through nanoencapsulation or prodrug strategies .

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